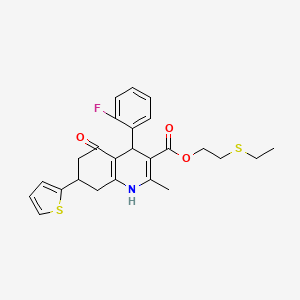![molecular formula C27H20ClNO B11633249 1-(4-Chlorophenyl)-3-(4-ethoxyphenyl)benzo[f]quinoline](/img/structure/B11633249.png)
1-(4-Chlorophenyl)-3-(4-ethoxyphenyl)benzo[f]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-3-(4-ethoxyphenyl)benzo[f]quinoline is a complex organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. This particular compound is characterized by the presence of a chlorophenyl group and an ethoxyphenyl group attached to the benzo[f]quinoline core.
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)-3-(4-ethoxyphenyl)benzo[f]quinoline can be achieved through various synthetic routes. One common method involves the Friedlaender synthesis, which uses o-aminoaryl aldehydes or ketones and a ketone possessing an α-methylene group. The reaction proceeds through an initial amino-ketone condensation, followed by base- or acid-catalyzed cyclocondensation to produce the quinoline derivative .
Industrial production methods often focus on optimizing reaction conditions to increase yield and purity. Techniques such as microwave irradiation, solvent-free conditions, and the use of recyclable catalysts have been explored to make the process more sustainable and efficient .
Chemical Reactions Analysis
1-(4-Chlorophenyl)-3-(4-ethoxyphenyl)benzo[f]quinoline undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo electrophilic and nucleophilic substitution reactions, often using reagents like halogens, alkyl halides, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinolines .
Scientific Research Applications
1-(4-Chlorophenyl)-3-(4-ethoxyphenyl)benzo[f]quinoline has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(4-Chlorophenyl)-3-(4-ethoxyphenyl)benzo[f]quinoline exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
1-(4-Chlorophenyl)-3-(4-ethoxyphenyl)benzo[f]quinoline can be compared with other quinoline derivatives, such as:
1-Chloro-4-(4-chlorophenoxy)benzene: This compound has a similar chlorophenyl group but lacks the ethoxyphenyl group, making it less versatile in certain applications.
Benzo[h]quinoline: This compound has a different substitution pattern on the quinoline core, leading to variations in its chemical reactivity and biological activity.
The unique combination of the chlorophenyl and ethoxyphenyl groups in this compound gives it distinct properties that make it valuable in various fields of research and industry.
Properties
Molecular Formula |
C27H20ClNO |
|---|---|
Molecular Weight |
409.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-(4-ethoxyphenyl)benzo[f]quinoline |
InChI |
InChI=1S/C27H20ClNO/c1-2-30-22-14-9-20(10-15-22)26-17-24(19-7-12-21(28)13-8-19)27-23-6-4-3-5-18(23)11-16-25(27)29-26/h3-17H,2H2,1H3 |
InChI Key |
BATAKBMOVBRNLO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=C(C4=CC=CC=C4C=C3)C(=C2)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-({3-[3-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(pyridin-4-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11633172.png)
![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11633183.png)
![3-(2-methylprop-2-en-1-yl)-2-(propan-2-ylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B11633185.png)
![7-[(4-ethenylbenzyl)oxy]-6-ethyl-4-phenyl-2H-chromen-2-one](/img/structure/B11633204.png)
![3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11633210.png)
![(6Z)-5-imino-6-{[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11633213.png)

![6-(5-((2-(4-Ethylpiperazin-1-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid](/img/structure/B11633221.png)
![4-(4-ethoxybenzoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-[4-(prop-2-en-1-yloxy)phenyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11633227.png)
![2-{[(2,6-Dimethylphenyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione](/img/structure/B11633230.png)
![4-(benzyloxy)-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B11633244.png)
![(6Z)-6-{4-[2-(2,4-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11633245.png)
![4-[4-(allyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11633246.png)
![2-[2-(4-tert-butylphenoxy)ethylsulfanyl]-1H-quinazolin-4-one](/img/structure/B11633248.png)
